![molecular formula C19H17Cl2N2+ B11711888 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium is a synthetic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core, substituted with a 2,4-dichlorophenylmethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-Dichlorophenylmethyl Group: This step involves the reaction of the pyrrolo[1,2-a]imidazole core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Phenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenylmethyl groups, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl and dichlorophenylmethyl derivatives.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium can be compared with similar compounds such as:
Miconazole: An antifungal agent with a similar imidazole core but different substituents.
Econazole: Another antifungal agent with structural similarities but distinct functional groups.
Clotrimazole: A widely used antifungal with a related imidazole structure.
Uniqueness: The uniqueness of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium lies in its specific substitution pattern and the resulting chemical reactivity and potential applications. Its combination of a pyrrolo[1,2-a]imidazole core with 2,4-dichlorophenylmethyl and phenyl groups distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H17Cl2N2+ |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium |
InChI |
InChI=1S/C19H17Cl2N2/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23/h1-3,5-6,8-9,11,13H,4,7,10,12H2/q+1 |
InChI Key |
PNVJNUXQAQDCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

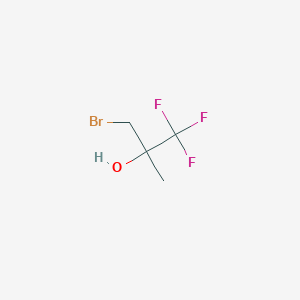
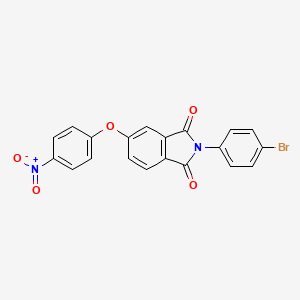
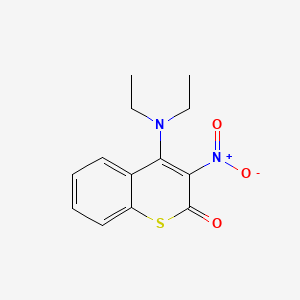
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
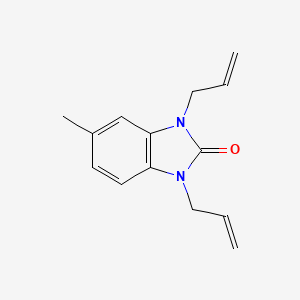
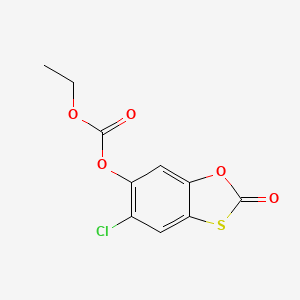



![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
